(2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide
Description
(2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide is a substituted acrylamide derivative characterized by a cyano group at the C2 position, an ethoxy group at C3, and an acetylated amide moiety at the N-position. The (2E)-stereochemistry indicates a trans configuration across the double bond, which influences its reactivity and molecular interactions. Its structural features—specifically the electron-withdrawing cyano group and the ethoxy substituent—may enhance stability and modulate electronic properties compared to simpler acrylamides .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(E)-N-acetyl-2-cyano-3-ethoxyprop-2-enamide |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-5-7(4-9)8(12)10-6(2)11/h5H,3H2,1-2H3,(H,10,11,12)/b7-5+ |
InChI Key |
KYNBUVJBJSUKGT-FNORWQNLSA-N |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)NC(=O)C |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide typically involves the reaction of ethyl cyanoacetate with acetic anhydride in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by acetylation to yield the desired product.
Industrial Production Methods: Industrial production of (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted acrylamides or cyano derivatives.
Scientific Research Applications
(2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acrylamide Derivatives
The following table highlights key structural analogs and their substituent-driven properties:
Key Observations :
- Electronic Effects: The cyano group (C≡N) in (2E)-N-acetyl-2-cyano-3-ethoxyacrylamide and analogs (e.g., compound 3a) enhances electrophilicity at the α,β-unsaturated carbonyl system, facilitating nucleophilic additions.
- Steric and Solubility Profiles: Bulkier substituents (e.g., diphenylamino in 3a) reduce solubility in polar solvents compared to the acetyl and ethoxy groups in the target compound. The acetyl group may improve solubility in aprotic solvents due to its polar nature .
- Synthetic Efficiency: Piperidine-catalyzed condensation (used for 3a–e in ethanol) is a common method for acrylamide synthesis. However, yields vary significantly (59–83% in 3a–e), likely due to steric hindrance from substituents .
Spectral and Crystallographic Analysis
- IR/NMR Trends : The C≡N stretch in acrylamides appears consistently at ~2200 cm⁻¹ (e.g., 2210 cm⁻¹ in 3a), while C=O stretches vary slightly (1670–1680 cm⁻¹ for amides vs. ~1700 cm⁻¹ for esters) .
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